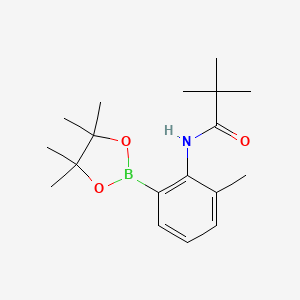

N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Description

N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS: 2376880-08-7) is a boronate ester-containing aromatic compound with a molecular formula of C₁₈H₂₈BNO₃ and a molecular weight of 317.23 g/mol . Its structure features a phenyl ring substituted with a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position. The pivalamide (2,2-dimethylpropanamide) moiety is attached to the nitrogen atom at the para position relative to the boronate ester. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions for biaryl formation .

Properties

Molecular Formula |

C18H28BNO3 |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

2,2-dimethyl-N-[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |

InChI |

InChI=1S/C18H28BNO3/c1-12-10-9-11-13(14(12)20-15(21)16(2,3)4)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21) |

InChI Key |

QPNMRYRCZGOSLE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronic ester . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has diverse applications in scientific research:

Biology: Employed in the development of enzyme inhibitors and fluorescent probes for biological imaging.

Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound’s reactivity is influenced by the electronic properties of the boronic ester and the surrounding molecular environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Key Differences and Analysis

Core Aromatic System :

- The target compound uses a phenyl ring , whereas analogs like CAS 1309980-77-5 and HB180 employ pyridine rings . Pyridine derivatives exhibit distinct electronic properties (e.g., electron-deficient nature), which may enhance reactivity in cross-coupling but reduce stability compared to phenyl analogs.

However, these halogens may complicate purification or reduce solubility. The formyl group in HB180 offers a reactive site for condensation reactions but increases sensitivity to oxidation .

Boronate Ester Position :

- In the target compound, the boronate ester is on a phenyl ring , whereas CAS 1092119-20-4 places it on a pyridin-2-yl group . Positional isomerism affects electronic distribution and coupling efficiency in Suzuki reactions .

The target compound’s phenyl-based structure may offer better shelf-life.

Notes

Synthetic Challenges : The steric bulk of the pivalamide group may hinder coupling reactions, requiring optimized conditions (e.g., higher catalyst loading) .

Stability Considerations : Boronate esters are prone to hydrolysis; storage under inert atmosphere is recommended for the target compound .

Regulatory and Safety : Halogenated analogs (e.g., HB180) may require rigorous toxicity profiling due to iodine/chlorine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.